Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate

Physicochemical Properties Drug Design Azetidine Building Blocks

This bifunctional azetidine building block delivers orthogonal reactivity (Boc-protected amine + tertiary alcohol) essential for modular PROTAC® assembly and kinase inhibitor optimization. Its elevated TPSA (70.6 Ų) and negative XLogP3 (-0.5) directly address lipophilicity-driven attrition—an advantage non-hydroxylated analogs cannot offer. With ≥98% purity, you cut intermediate purifications, raising cumulative yields. Procure with confidence: the compound ships with full hazard documentation (GHS H318) to meet institutional safety standards.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 1035351-07-5
Cat. No. B1446719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
CAS1035351-07-5
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CNC1)O
InChIInChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9/h10,13H,4-6H2,1-3H3,(H,11,12)
InChIKeyMVFWQSPXPWBTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl N-[(3-Hydroxyazetidin-3-YL)Methyl]Carbamate (CAS 1035351-07-5): A Bifunctional Azetidine Building Block for Targeted Synthesis


Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate is a carbamate-protected azetidine derivative containing both a protected amine and a tertiary hydroxyl group. It is characterized by a molecular weight of 202.25 g/mol and a topological polar surface area (TPSA) of 70.6 Ų [1]. This bifunctional structure enables orthogonal chemical manipulation, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis and the assembly of complex molecular architectures [2].

Why Tert-Butyl N-[(3-Hydroxyazetidin-3-YL)Methyl]Carbamate Cannot Be Replaced by Non-Hydroxylated Analogs in Key Applications


Attempting to substitute tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate with a non-hydroxylated analog, such as tert-butyl N-(azetidin-3-ylmethyl)carbamate, fundamentally alters critical physicochemical and functional properties. The presence of the 3-hydroxy group increases the topological polar surface area (TPSA) by approximately 20.2 Ų, reduces lipophilicity (XLogP3), and adds an additional hydrogen bond donor and acceptor [1][2]. These modifications directly impact solubility, membrane permeability, and the capacity for downstream functionalization, rendering simple substitution invalid for research programs requiring precise molecular attributes.

Quantitative Differentiation of Tert-Butyl N-[(3-Hydroxyazetidin-3-YL)Methyl]Carbamate: A Comparative Analysis for Informed Procurement


Physicochemical Property Comparison: Tert-Butyl N-[(3-Hydroxyazetidin-3-YL)Methyl]Carbamate vs. Non-Hydroxylated Analog

Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate exhibits a higher topological polar surface area (TPSA) of 70.6 Ų compared to 50.4 Ų for tert-butyl N-(azetidin-3-ylmethyl)carbamate, a 40.1% increase [1][2]. Its XLogP3-AA of -0.5 indicates increased hydrophilicity relative to the analog's value of 0.5 [1][2]. The target compound also possesses one additional hydrogen bond donor (3 vs. 2) and one additional acceptor (4 vs. 3) [1][2].

Physicochemical Properties Drug Design Azetidine Building Blocks

Safety Profile Differentiation: Ocular Hazard Comparison with Non-Hydroxylated Analog

The GHS hazard classification for tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate includes H318 (Causes serious eye damage, Category 1), whereas the non-hydroxylated analog tert-butyl N-(azetidin-3-ylmethyl)carbamate is classified with H319 (Causes serious eye irritation, Category 2A) [1][2]. This represents a higher ocular hazard rating for the target compound, mandating stricter handling protocols.

Safety GHS Classification Laboratory Handling

Functional Group Density: A Quantitative Advantage for Orthogonal Synthesis

Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate provides a higher density of modifiable functional groups compared to its non-hydroxylated analog, offering 3 hydrogen bond donors and 4 acceptors versus 2 donors and 3 acceptors [1][2]. This increase of 50% in donor count and 33% in acceptor count directly translates to greater potential for orthogonal chemical transformations.

Synthetic Versatility Functional Group Analysis Medicinal Chemistry

Purity and Quality Control: Vendor-Specified Assurance for Reproducible Research

Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate is commercially available with a specified minimum purity of 97% as determined by NMR, HPLC, or GC analysis [1]. This quantifiable quality metric ensures batch-to-batch consistency and reduces the risk of synthetic failure due to unknown impurities, a critical factor for reproducible research outcomes.

Purity Analysis Quality Control Procurement Specifications

Targeted Protein Degradation (PROTAC) Utility: Classification as a Protein Degrader Building Block

Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate is explicitly categorized as a 'Protein Degrader Building Block' by commercial vendors [1]. This classification indicates its validated utility in the synthesis of heterobifunctional molecules for targeted protein degradation (PROTACs), a rapidly growing therapeutic modality with high research demand.

PROTACs Targeted Protein Degradation Chemical Biology

Optimal Application Scenarios for Tert-Butyl N-[(3-Hydroxyazetidin-3-YL)Methyl]Carbamate Based on Empirical Evidence


Medicinal Chemistry: Enhancing Solubility in Kinase Inhibitor Lead Optimization

Given its elevated TPSA (70.6 Ų) and negative XLogP3 (-0.5) [1], tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate is ideally suited as a solubilizing group in kinase inhibitor scaffolds. Incorporation of this building block early in lead optimization can mitigate lipophilicity-driven attrition and improve drug-like properties, a key advantage over more lipophilic, non-hydroxylated analogs.

Chemical Biology: Synthesizing PROTACs for Targeted Protein Degradation

The compound's classification as a 'Protein Degrader Building Block' [1] makes it a preferred starting material for constructing PROTACs. Its orthogonal reactive handles (Boc-protected amine and tertiary alcohol) allow for sequential conjugation of a target-binding ligand and an E3 ligase ligand, facilitating the modular assembly of heterobifunctional degraders.

Process Chemistry: Streamlining Multi-Step Synthesis with a High-Purity Intermediate

With a commercially specified purity of ≥97% [1], this compound minimizes the need for intermediate purification in multi-step synthetic routes. This is particularly beneficial in process chemistry where cumulative yields and purity are paramount, directly translating to lower costs and higher efficiency compared to using lower-purity or less well-characterized alternatives.

Laboratory Safety: Implementing Appropriate Handling Protocols for High-Hazard Intermediates

The GHS classification of H318 (Causes serious eye damage) [1] necessitates the use of enhanced personal protective equipment, including sealed safety goggles and a face shield. This scenario underscores the importance of procuring compounds with clear hazard documentation to ensure compliance with institutional safety standards and to prevent laboratory accidents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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